Melting Point Reduction of ~30 °C Relative to Unsubstituted Benzofuranone Oxime
The target compound exhibits a melting point of 128–130 °C , which is approximately 30 °C lower than the 158–161 °C reported for the unsubstituted parent 3(2H)-benzofuranone oxime (CAS 82415-84-7) . This substantial depression indicates weaker intermolecular forces in the crystalline lattice, attributable to the 6-methoxy substituent.
| Evidence Dimension | Melting point (capillary method or equivalent) |
|---|---|
| Target Compound Data | 128–130 °C |
| Comparator Or Baseline | 3(2H)-Benzofuranone oxime (CAS 82415-84-7): 158–161 °C |
| Quantified Difference | ~30 °C lower |
| Conditions | Experimental melting point data compiled from authoritative chemical databases; purity of commercial samples typically ≥95% . |
Why This Matters
A lower melting point can facilitate dissolution in reaction media and enable processing at reduced temperatures, reducing thermal degradation risk during formulation or synthesis.
